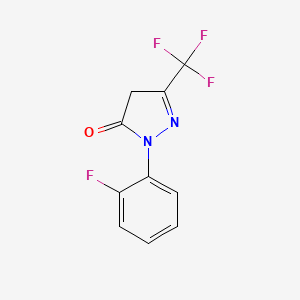
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen heterocycles. These compounds have garnered significant interest due to their diverse biological properties and pharmaceutical importance .
作用机制
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is RNA polymerase I . This enzyme plays a crucial role in the transcription of ribosomal RNA (rRNA), a key component of the protein synthesis machinery within cells . By targeting RNA polymerase I, the compound can potentially disrupt protein synthesis, which is often upregulated in cancer cells .
Mode of Action
The compound interacts with its target, RNA polymerase I, leading to the inhibition of rRNA transcription . This results in a decrease in protein synthesis, which can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .
Pharmacokinetics
The compound’s pharmacokinetic properties would likely influence its bioavailability and efficacy .
Result of Action
The result of the compound’s action is a decrease in protein synthesis due to the disruption of ribosome biogenesis . This can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be achieved through various methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method offers high enantioselectivity and efficiency, making it suitable for producing optically pure diazepanes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts, such as imine reductase enzymes, has been explored to enhance the efficiency and selectivity of the synthesis process .
化学反应分析
Types of Reactions
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one has a wide range of scientific research applications, including:
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be compared with other similar compounds, such as:
1,4-Diazepane: A simpler diazepane structure with similar biological properties.
Suvorexant: A selective dual-orexin receptor antagonist used for treating insomnia.
Ripasudil: A derivative of diazepane used for treating glaucoma and ocular hypertension.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCTWFMINIRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
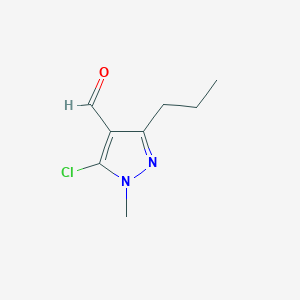
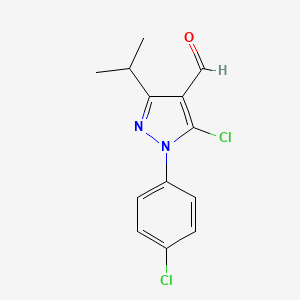
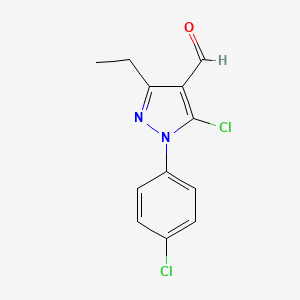

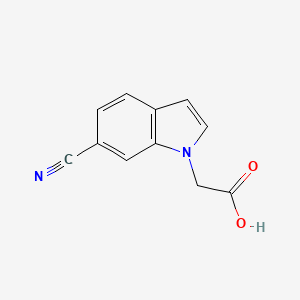
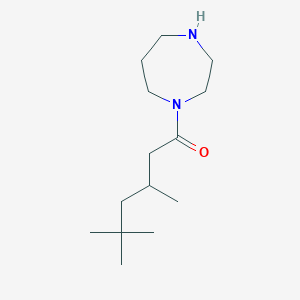
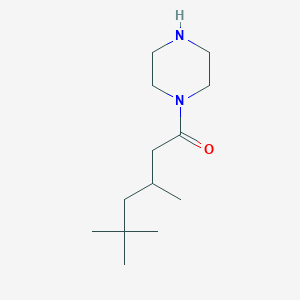
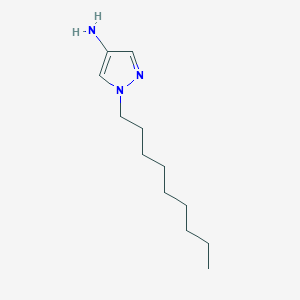
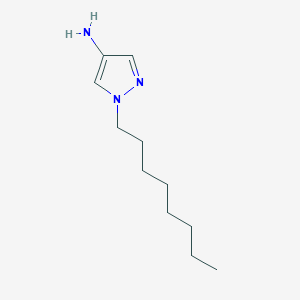
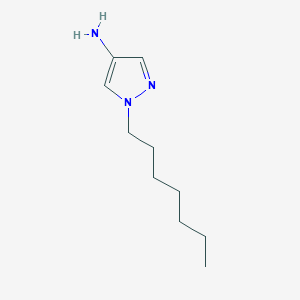
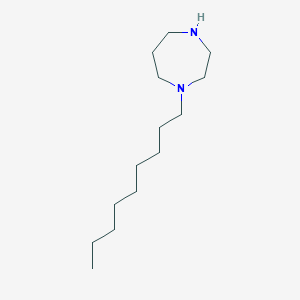
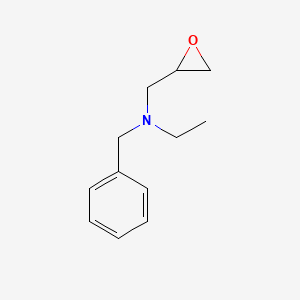
![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)
